3-(Prop-2-yn-1-yl)oxolan-2-one
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Overview
Description
3-(Prop-2-yn-1-yl)oxolan-2-one is a chemical compound with the CAS Number: 50994-82-6 . It has a molecular weight of 124.14 and its IUPAC name is 3-(prop-2-yn-1-yl)dihydrofuran-2(3H)-one . It is in liquid form .
Synthesis Analysis
The synthesis of this compound involves palladium-catalyzed cross-coupling of 5-methyl- and 5,5-dimethyl-3-(prop-2-yn-1-yl)oxolan-2-ones with dihaloarenes (dihaloheteroarenes) . The reaction gives mixtures of the corresponding mono- and bis-coupling products .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8O2/c1-2-3-6-4-5-9-7(6)8/h1,6H,3-5H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis
The Sonogashira reaction of 5-substituted 3-(Prop-2-yn-1-yl)oxolan-2-ones involves the palladium-catalyzed cross-coupling of 5-methyl- and 5,5-dimethyl-3-(prop-2-yn-1-yl)oxolan-2-ones with dihaloarenes (dihaloheteroarenes) . This reaction gives mixtures of the corresponding mono- and bis-coupling products .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 124.14 and is stored at a temperature of 4°C .Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of new butanolide derivatives . Butanolide derivatives are a class of compounds that have a wide range of physiological activities and are used in medical practice .
Mode of Action
The mode of action of 3-(Prop-2-yn-1-yl)oxolan-2-one involves a palladium-catalyzed cross-coupling reaction . This compound reacts with dihaloarenes (dihaloheteroarenes) to produce mixtures of corresponding mono- and bis-coupling products . The variation of the catalytic system can lead to the major production of bis-coupling products .
Biochemical Pathways
The compound’s involvement in the synthesis of new butanolide derivatives suggests it may influence pathways related to the physiological activities of these derivatives .
Result of Action
As a precursor in the synthesis of butanolide derivatives, its action likely contributes to the physiological activities associated with these derivatives .
Advantages and Limitations for Lab Experiments
One advantage of using 3-(Prop-2-yn-1-yl)oxolan-2-one in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to be effective in inhibiting the activity of enzymes involved in various diseases. However, one limitation is that the mechanism of action is not well understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for research on 3-(Prop-2-yn-1-yl)oxolan-2-one. One direction is to further investigate its mechanism of action, which could lead to the development of more effective inhibitors of enzymes involved in various diseases. Another direction is to explore its potential as a building block for the synthesis of new compounds with novel properties. Additionally, it could be studied for its potential as a therapeutic agent for the treatment of various diseases.
Synthesis Methods
The synthesis of 3-(Prop-2-yn-1-yl)oxolan-2-one involves the reaction of 3-(Prop-2-yn-1-yl)oxolan-2-onecine with lactone. The reaction is carried out in the presence of a catalyst, typically a base such as sodium hydroxide. The product is then isolated and purified using standard laboratory techniques.
Scientific Research Applications
3-(Prop-2-yn-1-yl)oxolan-2-one has been studied for its potential applications in various fields. In the field of organic chemistry, it has been used as a building block for the synthesis of other compounds. In the field of medicinal chemistry, it has been studied for its potential as an inhibitor of enzymes involved in various diseases, such as cancer and Alzheimer's disease. In the field of materials science, it has been used as a precursor for the synthesis of polymers and other materials.
Safety and Hazards
properties
IUPAC Name |
3-prop-2-ynyloxolan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-2-3-6-4-5-9-7(6)8/h1,6H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGUNWARMKWBPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1CCOC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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